molecular formula C12H10N2 B184549 9H-carbazol-9-amine CAS No. 17223-85-7

9H-carbazol-9-amine

Cat. No. B184549
Key on ui cas rn: 17223-85-7
M. Wt: 182.22 g/mol
InChI Key: CGTWOOPTAAXMLM-UHFFFAOYSA-N
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Patent
US05155098

Procedure details

Into 250 ml of dimethylformamide was dissolved 25 g of carbazole. This solution was cooled with an ice-salt bath and 42 g of potassium hydroxide was added portionwise. To this mixture was added hydroxylamine-O-sulfonic acid. After two hours the mixture was stirred with water and extracted with ethyl acetate. The organic extracts were washed with water and brine. After filtering the solvent was evaporated and the residue was eluted with 25% dichloromethane in hexane on a silica column to yield 9.5 g of a mixture of carbazole and 9H-carbazol-9-amine.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[N:2](C)C=O.[CH:6]1[C:18]2[NH:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]=2[CH:9]=[CH:8][CH:7]=1.[OH-].[K+].NOS(O)(=O)=O>O>[CH:15]1[C:16]2[N:17]([NH2:2])[C:18]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:11]=2[CH:12]=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
25 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NOS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled with an ice-salt bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with water and brine
FILTRATION
Type
FILTRATION
Details
After filtering the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
WASH
Type
WASH
Details
the residue was eluted with 25% dichloromethane in hexane on a silica column

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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